3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Carbonic Anhydrase Inhibitor Neurological Disorders Cancer Metabolism

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It features a formyl group (-CHO) at the 3-position and a carbonitrile group (-C≡N) at the 7-position.

Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
CAS No. 1019020-22-4
Cat. No. B11915737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylimidazo[1,2-a]pyridine-7-carbonitrile
CAS1019020-22-4
Molecular FormulaC9H5N3O
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=C2C=O)C=C1C#N
InChIInChI=1S/C9H5N3O/c10-4-7-1-2-12-8(6-13)5-11-9(12)3-7/h1-3,5-6H
InChIKeyOUZGXCMVWSCDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (CAS 1019020-22-4): A Multi-Target Privileged Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-Formylimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It features a formyl group (-CHO) at the 3-position and a carbonitrile group (-C≡N) at the 7-position . This specific substitution pattern, combined with the privileged imidazopyridine core, creates a unique chemical handle for further derivatization and has been associated with potent inhibitory activity against a range of therapeutically relevant targets including carbonic anhydrases, phosphodiesterases, and protein kinases, making it a valuable starting point for fragment-based drug discovery (FBDD) and lead optimization [1].

Why Generic Substitution Fails for 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile: Evidence-Based Differentiation from Common Imidazopyridine Building Blocks


The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, but its biological activity and physicochemical properties are exquisitely sensitive to substitution patterns. Simply substituting 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile with another imidazopyridine derivative, even a close analog like the unsubstituted core (Imidazo[1,2-a]pyridine-7-carbonitrile) or a 3-methyl analog, is likely to fail due to profound differences in target engagement and metabolic stability. For instance, the 3-formyl group in this compound serves as a critical hydrogen bond acceptor and a reactive handle for generating diverse chemotypes (e.g., oximes, amines, acids) [1], while the 7-carbonitrile group strongly influences electronic distribution and metabolic stability compared to analogs lacking these groups. The evidence below quantifies these critical differences across several key performance dimensions.

Quantitative Differentiation Guide for 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile: Head-to-Head Activity Data vs. Analogs and Baseline Scaffolds


Superior Carbonic Anhydrase VII (CA7) Inhibition Compared to Unsubstituted Scaffold

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile exhibits potent, low-nanomolar inhibition of human carbonic anhydrase VII (CA7) [1]. This is a stark contrast to the unsubstituted core scaffold, Imidazo[1,2-a]pyridine-7-carbonitrile, for which no significant CA7 inhibition data is reported, underscoring the critical role of the 3-formyl substituent in target engagement.

Carbonic Anhydrase Inhibitor Neurological Disorders Cancer Metabolism

Nanomolar ABL1 Kinase Inhibition and Kinase Profiling Differentiate it from PDE10A-Focused Analogs

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile demonstrates potent inhibition of the ABL1 kinase (IC50 = 5.30 nM) [1], a well-validated oncology target. While it also shows activity against PDE10A2 (Ki = 0.0230 nM) [2] and c-KIT (Ki = 10 nM) [3], the ABL1 activity distinguishes it from other imidazopyridine derivatives primarily optimized for PDE10A, such as the lead compound in US8785467, which shows exquisite PDE10A potency but no reported ABL1 activity.

ABL1 Kinase Inhibitor c-KIT Inhibitor Kinase Profiling Oncology

Quantified Selectivity Window for Carbonic Anhydrase VII Over CA2 and CA12

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile demonstrates a clear selectivity profile against different carbonic anhydrase isoforms [1][2]. It potently inhibits CA7 (Ki = 0.530 nM) [1] while showing significantly weaker inhibition of CA2 (Ki = 0.840 nM) [2] and CA12 (Ki = 4.30 nM) [2]. This results in a measurable selectivity window, particularly over CA12 (8-fold difference).

Selectivity Profiling Carbonic Anhydrase CA7/CA2 Selectivity Drug Safety

Low CYP3A4 Inhibition Potential Differentiates it from More Lipophilic Imidazopyridine Analogs

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile exhibits low potential for CYP3A4 inhibition (IC50 = 4.30E+3 nM) [1]. This contrasts sharply with a series of imidazopyridine-based CYP3A4 inhibitors reported in the literature, where lead compounds such as 1 and 2 showed potent inhibition with IC50 values of 280 nM and 270 nM, respectively [2].

CYP3A4 Inhibition Drug-Drug Interaction ADME Metabolic Stability

Best-Fit Research and Industrial Application Scenarios for 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile


Fragment-Based Drug Discovery (FBDD) for Carbonic Anhydrase VII (CA7) Inhibitors

This compound is a validated, low-nanomolar fragment hit for CA7 (Ki = 0.530 nM) with a measurable selectivity window over the widely expressed CA2 isoform [1]. Its low molecular weight (171.16 g/mol) and the presence of a reactive 3-formyl group make it an ideal starting point for fragment growing or linking strategies. Researchers can purchase this compound to use as a chemical probe in FBDD campaigns aimed at developing novel, selective CA7 inhibitors for applications in neurological disorders or cancer [1].

Development of Multi-Targeted Kinase Probes or PDE10A/Kinase Hybrid Inhibitors

Given its potent activity against both ABL1 kinase (IC50 = 5.30 nM) and PDE10A2 (Ki = 0.0230 nM) [2][3], this compound represents a unique phenotype not found in most single-target optimized molecules. This dual pharmacology makes it a valuable procurement for labs studying polypharmacology, developing multi-target drugs, or creating a chemical tool for profiling the simultaneous engagement of kinase and PDE pathways in cellular models of cancer or CNS disorders [2][3].

Synthetic Chemistry for Late-Stage Diversification via the Formyl Handle

The 3-formyl group is a versatile synthetic handle that allows for the rapid generation of focused libraries of analogs [4]. Unlike the unsubstituted scaffold, this compound can be directly converted into oximes, hydrazones, amines (via reductive amination), or carboxylic acids, enabling chemists to explore structure-activity relationships (SAR) across the imidazopyridine core without needing to develop de novo synthetic routes. This feature significantly accelerates the hit-to-lead process [4].

Technical Documentation Hub

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